(E)-5-OAHSA-d17

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Deuterium Labeling Density

(E)-5-OAHSA-d17 is a regioisomer-specific, highly deuterated (d17) internal standard essential for accurate LC-MS/MS quantification of the anti-diabetic lipid 5-OAHSA. Its d17 labeling prevents isotopic cross-talk while maintaining matrix effect behavior identical to the unlabeled analyte. Unlike d4 or d31 analogs, this standard ensures chromatographic co-elution and extraction recovery matched to 5-OAHSA—critical because FAHFA regioisomers (5- vs 9- vs 12-OAHSA) exhibit distinct biological activities and metabolic potencies. Substitution with any other deuterated FAHFA standard introduces systematic quantification bias, invalidating cross-study comparisons. Procure this ≥99% pure, -20°C stable standard for preclinical metabolic research, bioanalytical method validation, or multi-site lipidomics harmonization.

Molecular Formula C36H68O4
Molecular Weight 564.9 g/mol
Cat. No. B15600558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-OAHSA-d17
Molecular FormulaC36H68O4
Molecular Weight564.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-
InChIKeyFQZBGGYKEFIGPO-MSUUIHNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical and Procurement Overview of (E)-5-OAHSA-d17 as a Specialized Deuterated FAHFA Internal Standard


(E)-5-OAHSA-d17 is a highly deuterated isotopologue (d17, 17 deuterium atoms) of the endogenous bioactive lipid 5-OAHSA (oleic acid ester of 5-hydroxy stearic acid), belonging to the family of branched fatty acid esters of hydroxy fatty acids (FAHFAs) [1]. This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of its non-deuterated analog, 5-OAHSA, in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its primary value proposition for procurement lies in its specific utility for targeted lipidomics workflows investigating metabolic regulation, as 5-OAHSA itself has demonstrated blood glucose-lowering effects, improved glucose tolerance, and stimulation of GLP-1 and insulin secretion in preclinical models .

Why (E)-5-OAHSA-d17 Cannot Be Substituted with Other FAHFA Deuterated Standards or Unlabeled Analogs


Generic substitution of (E)-5-OAHSA-d17 with alternative deuterated FAHFA standards or structurally similar analogs is scientifically invalid due to regioisomer-specific biological activity and distinct analytical behavior. Within the FAHFA family, the esterification position (e.g., 5-OAHSA vs. 9-OAHSA vs. 12-OAHSA) critically determines both endogenous abundance profiles and metabolic potency; for instance, 9-PAHSA has been reported to be more metabolically beneficial and less hepatotoxic than 9-OAHSA, underscoring the functional non-equivalence of even closely related regioisomers [1]. Furthermore, deuterated standards with different isotopic substitution patterns (e.g., d4 vs. d17 vs. d31) exhibit non-identical chromatographic retention times, extraction recovery characteristics, and ionization matrix effects in LC-MS/MS analysis, which precludes their interchangeability for accurate quantification of 5-OAHSA [2]. Using an unlabeled analog or an incorrect deuterated standard would introduce systematic quantification bias, invalidating cross-study comparisons and compromising the scientific integrity of metabolic research data.

Quantitative Comparative Evidence Supporting the Selection of (E)-5-OAHSA-d17


Deuterium Labeling Density and Positional Specificity as a Determinant of LC-MS Quantification Accuracy

(E)-5-OAHSA-d17 contains 17 deuterium atoms specifically located at the 11, 11′, 12, 12′, 13, 13′, 14, 14′, 15, 15′, 16, 16′, 17, 17′, 18, 18, and 18 positions of the oleic acid moiety [1]. This labeling density is intermediate among commercially available FAHFA internal standards: it is substantially higher than 9-PAHSA-d4 (4 deuterium atoms) , and lower than 10-PAHSA-d31 or 12-PAHSA-d31 (31 deuterium atoms) [2]. In LC-MS applications, an intermediate labeling density of 14-20 deuterium atoms is often optimal for minimizing the risk of incomplete chromatographic separation from the unlabeled analyte (a phenomenon known as 'deuterium inverse isotope effect' that can occur with low-density labeling, e.g., d1-d4) while avoiding excessive hydrophobicity shifts that may alter matrix effect compensation when very high-density labeling (e.g., d31) is employed [3].

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Deuterium Labeling Density

High Certified Purity Enables Precise Spike-In Concentration Calculations for Absolute Quantification

(E)-5-OAHSA-d17 is supplied with a certified purity of ≥99% deuterated forms (d1-d17) . This high purity specification is consistent with alternative FAHFA internal standards such as 12-OAHSA-d17 (≥99%) and 9-PAHSA-d4 (≥99%) , establishing a uniform purity benchmark across the FAHFA internal standard portfolio. While this does not represent a differential advantage over close regioisomeric competitors (12-OAHSA-d17, which shares identical purity and d17 labeling specifications), it does differentiate (E)-5-OAHSA-d17 from non-deuterated or lower-purity commercial research reagents that would be unsuitable for use as quantitative internal standards due to the uncertainty introduced by impurity contributions to MS response.

Quantitative Lipidomics Internal Standard Calibration Method Validation

Extended Solution Stability Supports Multi-Experiment Use and Long-Term Storage

(E)-5-OAHSA-d17 demonstrates a documented stability of ≥2 years when stored at -20°C . This stability profile is equivalent to that reported for the closely related internal standard 12-OAHSA-d17 (≥2 years at -20°C) , and meets the typical stability expectations for high-quality deuterated lipid standards. While direct comparative data on the relative degradation kinetics of 5-OAHSA-d17 versus 12-OAHSA-d17 are not publicly available, this specification provides procurement teams with confidence in the shelf-life of the reagent and reduces the operational risk associated with compound degradation between experimental batches.

Reagent Stability Laboratory Procurement Long-term Storage

Regioisomer-Specific Biological Potency Establishes 5-OAHSA as a Distinct and Non-Interchangeable Analytical Target

5-OAHSA, the unlabeled analyte for which (E)-5-OAHSA-d17 serves as the internal standard, has demonstrated specific biological activities including reduction of blood glucose levels, improvement of glucose tolerance, and stimulation of GLP-1 and insulin secretion . Critically, the biological effects of FAHFA regioisomers are not interchangeable: comparative studies have shown that 9-PAHSA is more metabolically beneficial and less hepatotoxic than 9-OAHSA [1], establishing that the position of the ester linkage (e.g., carbon 5 versus carbon 9 versus carbon 12) determines functional outcome. Therefore, precise quantification of 5-OAHSA specifically—rather than total OAHSA or other FAHFA regioisomers—is essential for accurate correlation of lipid levels with metabolic phenotypes. This biological specificity directly translates into the analytical requirement for (E)-5-OAHSA-d17, as any alternative internal standard would be structurally mismatched to the specific 5-OAHSA regioisomer and would therefore fail to provide accurate quantification due to differences in extraction recovery, chromatographic retention, and ionization efficiency.

FAHFA Biology Regioisomer Specificity Metabolic Regulation

Recommended Research and Industrial Applications for (E)-5-OAHSA-d17 Based on Quantitative Evidence


Absolute Quantification of 5-OAHSA in Preclinical Metabolic Disease Models Using LC-MS/MS

Researchers investigating the role of FAHFA lipids in glucose homeostasis and insulin sensitivity should utilize (E)-5-OAHSA-d17 as the internal standard for absolute quantification of 5-OAHSA in serum, plasma, or tissue homogenates from diabetic or diet-induced obese mouse models. The high deuterium labeling density (d17) supports accurate isotope dilution LC-MS/MS quantification by providing a mass shift sufficient to avoid isotopic cross-talk while maintaining similar matrix effect behavior to the unlabeled analyte . This application is directly supported by the established glucose-lowering and GLP-1-stimulating effects of 5-OAHSA in preclinical studies .

Pharmacokinetic and Tissue Distribution Studies of 5-OAHSA as a Potential Therapeutic Candidate

For industrial drug discovery programs evaluating 5-OAHSA or related FAHFA analogs as therapeutic leads for type 2 diabetes or metabolic syndrome, (E)-5-OAHSA-d17 serves as the essential internal standard for developing and validating quantitative bioanalytical methods to measure 5-OAHSA concentrations in plasma and tissues following exogenous administration . The documented ≥2-year stability at -20°C supports long-term method validation studies and batch-to-batch consistency across multi-year development programs .

Method Development and Validation for FAHFA Lipidomics in Contract Research Organizations (CROs)

CROs offering targeted lipidomics services should include (E)-5-OAHSA-d17 in their analytical method development portfolio for clients requiring quantitative measurement of 5-OAHSA regioisomers. The high certified purity (≥99%) ensures accurate spike-in calculations and minimizes impurity interference in MS response . Additionally, the regioisomer specificity of 5-OAHSA—demonstrated by the distinct biological and toxicological profiles of structurally related FAHFAs—establishes that (E)-5-OAHSA-d17 is non-substitutable and therefore represents a specialized, higher-value analytical standard rather than a generic deuterated lipid .

Cross-Validation and Standardization of FAHFA Quantification Across Multi-Site Clinical Research Consortia

Multi-center research consortia studying the role of FAHFAs in human metabolic disease require standardized internal standards to enable cross-site data harmonization and meta-analysis. (E)-5-OAHSA-d17, with its well-defined labeling position and purity specifications, provides a consistent analytical reference that can be procured by all participating laboratories to ensure that 5-OAHSA measurements are comparable across different instruments, operators, and sample preparation protocols . The use of a structurally identical, regioisomer-matched internal standard is a prerequisite for achieving inter-laboratory reproducibility in absolute lipid quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-5-OAHSA-d17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.